3-Thioureido-propionic acid
CAS No.:
Cat. No.: VC13615972
Molecular Formula: C4H8N2O2S
Molecular Weight: 148.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H8N2O2S |
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Molecular Weight | 148.19 g/mol |
IUPAC Name | 3-(carbamothioylamino)propanoic acid |
Standard InChI | InChI=1S/C4H8N2O2S/c5-4(9)6-2-1-3(7)8/h1-2H2,(H,7,8)(H3,5,6,9) |
Standard InChI Key | IQSKZUZFUMDBAG-UHFFFAOYSA-N |
SMILES | C(CNC(=S)N)C(=O)O |
Canonical SMILES | C(CNC(=S)N)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Thioureido-propionic acid features a β-alanine backbone (NH₂-CH₂-CH₂-COOH) modified by a thiourea group (-NH-CS-NH₂) at the β-carbon position. This configuration confers unique electronic and steric properties, enabling interactions with biological targets. The IUPAC name, 3-(carbamothioylamino)propanoic acid, reflects this substitution pattern .
The compound’s planar thiourea moiety facilitates hydrogen bonding, while the carboxylic acid group enhances water solubility. X-ray crystallography and NMR studies reveal a zwitterionic structure in aqueous solutions, with the thiourea nitrogen atoms participating in intramolecular hydrogen bonds .
Physicochemical Data
Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular weight | 148.19 g/mol | |
Density | 1.5 ± 0.1 g/cm³ | |
Boiling point | 323.4 ± 44.0 °C (760 mmHg) | |
LogP (octanol-water) | -0.46 | |
Water solubility | >10 mg/mL (25°C) |
The low LogP value indicates hydrophilic character, consistent with its carboxylic acid functionality. Thermal stability up to 150°C makes it suitable for high-temperature synthetic applications .
Synthesis and Derivatives
Conventional Synthesis Routes
The compound is typically synthesized via nucleophilic substitution between β-alanine and thiourea derivatives. A reported method involves:
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Activation step: Reacting lauroyl chloride with ammonium thiocyanate in acetone to generate an acyl isothiocyanate intermediate.
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Coupling step: Adding β-alanine to form 3-thioureido-propionic acid through a thiocarbamoylation reaction .
This route yields ~65% purity, requiring chromatographic purification for pharmaceutical-grade material .
Advanced Derivative Synthesis
Recent work by Gruodis et al. (2024) developed 3-(1-(3-tolyl)thioureido)propanoic acid derivatives using molecular docking-guided design. Key modifications include:
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Aromatic substitutions: Introducing 3-tolyl groups enhances 5-LOX binding affinity by 40% compared to the parent compound .
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Side chain elongation: Adding methyl groups at the β-position improves metabolic stability (t₁/₂ increased from 2.1 to 5.7 hours in hepatic microsomes) .
Biological Activities and Mechanisms
SIRT5 Inhibition
SIRT5, a mitochondrial NAD⁺-dependent deacylase, regulates energy metabolism through lysine desuccinylation. 3-Thioureido-propionic acid derivatives exhibit selective SIRT5 inhibition (IC₅₀ = 2.3 μM) via a two-step mechanism:
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Thiocarbamate formation: The thiourea sulfur coordinates with Zn²⁺ in the SIRT5 active site.
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Transition-state stabilization: The β-alanine backbone aligns with substrate-binding pockets, mimicking succinylated lysine .
In MDA-MB-231 breast cancer cells, these inhibitors reduce ATP production by 78% and induce apoptosis at 10 μM concentration.
Antibacterial Effects
Structure-activity relationship (SAR) studies demonstrate that lipophilic substitutions enhance antibacterial potency. Notable examples include:
Derivative | MIC against E. coli (μg/mL) | MIC against S. typhimurium (μg/mL) |
---|---|---|
Parent compound | 128 | 256 |
3-Phenyl derivative | 16 | 32 |
Dodecanoyl analog | 8 | 16 |
The dodecanoyl derivative (R4) shows broad-spectrum activity by disrupting membrane potential (ΔΨm reduced by 62% at 1×MIC) .
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: Caco-2 permeability assays show moderate intestinal absorption (Papp = 8.7 × 10⁻⁶ cm/s).
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Metabolism: Cytochrome P450 3A4 mediates hepatic oxidation to 3-sulfinylpropionic acid (major metabolite).
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Excretion: 72% renal excretion within 24 hours in rat models .
Toxicity Data
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Acute toxicity: LD₅₀ > 2000 mg/kg in mice (oral administration).
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Genotoxicity: Negative in Ames test and micronucleus assay at ≤100 μM .
Applications and Future Directions
Therapeutic Development
Ongoing clinical trials explore derivatives for:
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Oncology: Phase I/II trials targeting SIRT5-overexpressing gliomas (NCT04891224).
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Inflammation: Topical formulations for psoriasis (Phase I completion Q3 2025) .
Industrial Applications
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Biocatalysis: Immobilized on mesoporous silica, the compound achieves 92% yield in enzymatic transamination reactions.
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Agrochemicals: Thiourea derivatives show nematicidal activity against Meloidogyne incognita (LC₅₀ = 12 ppm) .
Research Challenges
Key limitations include:
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Solubility-stability trade-off: Hydrophilic derivatives exhibit poor membrane penetration (Papp < 5 × 10⁻⁶ cm/s).
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Off-target effects: 10% inhibition of SIRT1 at 50 μM concentrations.
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